molecular formula C10H16O3 B13491561 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B13491561
M. Wt: 184.23 g/mol
InChI Key: FBUZGKAUJXIPQV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxabicyclo[222]octane core

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-7-10(8(11)12)5-3-9(2,13-7)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

FBUZGKAUJXIPQV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(O1)(CC2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of the oxabicyclo[2.2.2]octane core and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound notable for its unique oxabicyclo structure and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its role as a bioisostere of the phenyl ring, its pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is C10H16O3, with a molecular weight of 184.23 g/mol. Its structure features a carboxylic acid functional group at the 4-position of the bicyclic framework, which enhances its solubility and metabolic stability compared to traditional aromatic compounds.

PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
LogP1.64
Polar Surface Area47 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Biological Activity

Research indicates that 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exhibits a range of biological activities due to its structural characteristics:

  • Bioisostere Functionality : The compound serves as a bioisostere for the phenyl ring, enhancing the physicochemical properties of various pharmacological agents by improving solubility and reducing lipophilicity .
  • Pharmacological Applications :
    • Anticancer Activity : When incorporated into drugs like Imatinib and Vorinostat, it has shown improved water solubility and metabolic stability .
    • Estrogen Receptor Modulation : Compounds containing this bicyclic structure have been identified as estrogen receptor-beta agonists, indicating potential use in hormone-related therapies .
    • Antibacterial and Antifungal Properties : The compound has demonstrated efficacy as an antibacterial agent in various studies, suggesting its utility in treating infections .

Case Study 1: Drug Modification

A study demonstrated the incorporation of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid into Imatinib's structure. This modification resulted in:

  • Increased water solubility.
  • Enhanced metabolic stability.
  • Reduced lipophilicity.

These changes led to improved therapeutic profiles for the modified drug compared to its original form .

Case Study 2: Estrogen Receptor Agonism

Research has shown that derivatives of this compound can act as selective estrogen receptor-beta agonists. This activity suggests potential applications in treating conditions influenced by estrogen signaling, such as certain cancers and menopausal symptoms .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid:

  • Acidity and Biological Potency : The acidity of the carboxylic acid group in this compound influences its biological activity significantly. For instance, replacing methylene groups with oxygen atoms enhances acidity, which can affect potency and selectivity in drug interactions .
  • Diverse Biological Profiles : This compound has been linked to various biological activities beyond those mentioned above, including myeloperoxidase inhibition and DGAT1 inhibition, broadening its potential therapeutic applications .

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